molecular formula C11H15Cl2N B13271691 [1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine

[1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13271691
M. Wt: 232.15 g/mol
InChI Key: RJQDPGQDNFLUQP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C11H15Cl2N It is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dichlorophenyl)ethylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2,4-Dichlorophenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, 1-(2,4-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use in developing new therapeutic agents.

Medicine: In medicinal chemistry, 1-(2,4-Dichlorophenyl)ethylamine is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for further development.

Industry: Industrially, the compound is used in the production of specialty chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethylamine
  • 1-(2,4-Dichlorophenyl)ethylamine
  • 1-(2,4-Dichlorophenyl)ethylamine

Comparison: Compared to its similar compounds, 1-(2,4-Dichlorophenyl)ethylamine is unique due to the presence of the isopropylamine group, which may confer different chemical and biological properties. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it distinct from other related compounds.

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H15Cl2N/c1-7(2)14-8(3)10-5-4-9(12)6-11(10)13/h4-8,14H,1-3H3

InChI Key

RJQDPGQDNFLUQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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